6-Bromo-4-methyl-1,3-benzothiazol-2-amine
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Description
6-Bromo-4-methyl-1,3-benzothiazol-2-amine is a chemical compound offered for experimental and research use .
Synthesis Analysis
The synthesis of 2-amino-substituted benzothiazoles, such as 6-Bromo-4-methyl-1,3-benzothiazol-2-amine, can be achieved through the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst . This method yields high to excellent results and short reaction times under mild conditions .Scientific Research Applications
Synthesis of 2-Amino-Substituted Benzothiazoles
6-Bromo-4-methyl-1,3-benzothiazol-2-amine can be used in the preparation of 2-aminobenzothiazoles . This compound is obtained in high to excellent yields and short reaction times under mild conditions .
Heterocyclic Compounds in Medicinal Chemistry
Benzothiazole, a component of 6-Bromo-4-methyl-1,3-benzothiazol-2-amine, is a privileged bicyclic ring system. It serves as a unique and versatile scaffold for experimental drug design .
Biological Activities
Benzothiazoles have been found to have a broad spectrum of biological activities. For example, 6-trifluoromethoxy-2-benzothiazolamine was found to interfere with glutamate neurotransmission in biochemical, electrophysiological and behavioral experiments .
Antifungal, Antitubercular, and Antimicrobial Activities
Compounds containing the benzothiazole nucleus have shown promising antifungal , antitubercular , and antimicrobial activities.
Anti-Diabetic, Antimalarial, and Anticonvulsant Activities
Benzothiazoles have also been studied for their anti-diabetic , antimalarial , and anticonvulsant activities.
Anticancer, Analgesic, and Anti-Inflammatory Activities
Research has shown that benzothiazoles have potential anticancer , analgesic , and anti-inflammatory activities.
Manufacturing Process for Key Intermediates
6-Bromo-4-methyl-1,3-benzothiazol-2-amine can be used in the manufacturing process of key intermediates in the atroposelective synthesis of potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .
Antitumor Activity
Some compounds derived from 6-Bromo-4-methyl-1,3-benzothiazol-2-amine have shown promising antitumor activity against liver carcinoma (HEPG2-1) .
properties
IUPAC Name |
6-bromo-4-methyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNDRYGENLEDAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589442 |
Source
|
Record name | 6-Bromo-4-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methyl-1,3-benzothiazol-2-amine | |
CAS RN |
681126-45-4 |
Source
|
Record name | 6-Bromo-4-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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